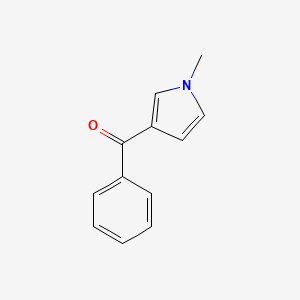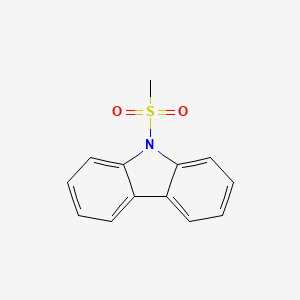
9-Metanosulfonilcarbazol
Descripción general
Descripción
9-Methanesulfonylcarbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their stability, photochemical properties, and versatility in functionalization.
Aplicaciones Científicas De Investigación
9-Methanesulfonylcarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
Target of Action
They are known to interact with various biological targets, including enzymes and receptors, and play significant roles in various biochemical processes .
Mode of Action
Carbazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, thereby influencing the biochemical pathways they are involved in .
Biochemical Pathways
Carbazole derivatives have been shown to influence various biochemical pathways . For instance, they have been implicated in the regulation of metabolic pathways, including amino acid metabolism and short-chain fatty acid metabolism . The downstream effects of these interactions can lead to changes in cellular functions and overall organism health .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
Carbazole derivatives have been shown to have various effects at the molecular and cellular levels . For instance, some carbazole derivatives have been found to induce DNA damage and change DNA methylation patterns in certain cell types .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 9-Methanesulfonylcarbazole . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets . Understanding these environmental influences is crucial for optimizing the use of the compound in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methanesulfonylcarbazole typically involves the sulfonation of carbazole. One common method is the reaction of carbazole with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the methanesulfonyl derivative .
Industrial Production Methods: In an industrial setting, the production of 9-Methanesulfonylcarbazole may involve large-scale sulfonation processes using methanesulfonic acid. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methanesulfonylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it back to carbazole or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives .
Comparación Con Compuestos Similares
Carbazole: The parent compound, known for its stability and photochemical properties.
9-Ethylcarbazole: Another derivative with similar applications in electronic materials.
9-Phenylcarbazole: Known for its use in organic semiconductors.
Uniqueness: 9-Methanesulfonylcarbazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific electronic or photochemical characteristics .
Propiedades
IUPAC Name |
9-methylsulfonylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17(15,16)14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANZPOQEQVYVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443465 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2169-37-1 | |
| Record name | 9-Methanesulfonylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


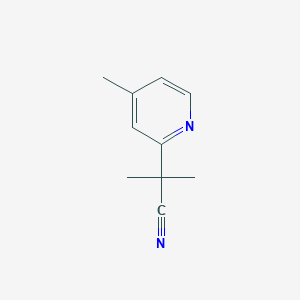
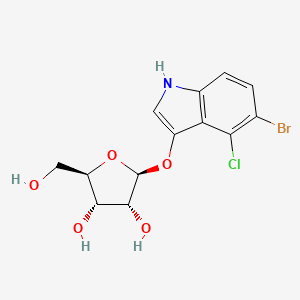

![N-[2-(1H-indol-3-yl)ethyl]docosanamide](/img/structure/B1609887.png)
![7-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B1609889.png)
![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)
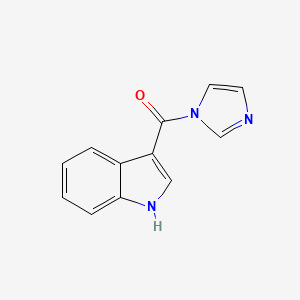
![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)





